2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid
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Overview
Description
The compound of interest, 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid, is a derivative of chromene, which is a common scaffold in many biologically active compounds. Chromene derivatives have been synthesized and studied due to their potential pharmacological properties. The papers provided discuss various synthetic methods and analyses of related chromene compounds, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of chromene derivatives often involves multistep reactions starting from readily available materials. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions with acetone, chloroform, and NaOH, yielding a 38% overall yield . Similarly, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid is achieved through a Vilsmeier reaction and oxidation by Jones reagent . These methods highlight the complexity and the need for optimization in the synthesis of chromene derivatives.
Molecular Structure Analysis
The molecular structures of synthesized chromene derivatives are typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of the synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was confirmed by IR, 1H NMR, and MS . These techniques are crucial for verifying the identity and purity of the compounds.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . The ability to undergo diverse reactions makes chromene derivatives versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their functional groups and molecular structure. For example, the separation of stereo isomers of a chromene derivative was achieved using reverse phase high-performance liquid chromatography (HPLC), indicating the importance of stereochemistry in the physical properties of these compounds . The analytical methods developed for these compounds, such as HPLC, are essential for assessing their purity and for monitoring reactions such as epimerization .
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound shows potential in chemical synthesis, as evidenced by its reaction with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under specific conditions (Vetyugova et al., 2018).
Synthesis of Novel Compounds
- A study developed an efficient method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, showing the compound's utility in multicomponent reactions and synthesis (Komogortsev et al., 2022).
Pharmaceutical Applications
- The compound's derivatives have been explored for their potential antibacterial activity, as well as their ability to form Schiff’s bases, which are screened for antibacterial effectiveness against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009), (Čačić et al., 2006).
Photoactive Cellulose Derivatives
- Research on the synthesis of water-soluble photoactive cellulose derivatives using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid highlights its application in creating smart materials with light-triggered photodimerization capabilities (Wondraczek et al., 2012).
Synthesis of Triazole Derivatives
- The compound has been used as a key starting material in the synthesis of novel triazole derivatives, demonstrating its versatility in creating compounds with various biological applications (Mottaghinejad & Alibakhshi, 2018).
Mechanism of Action
Target of Action
It has been used in the synthesis of photoactive derivatives of cellulose . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Mode of Action
The compound interacts with its targets through a process of esterification. The biopolymer cellulose is mildly esterified with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in the formation of photoactive derivatives of cellulose .
Biochemical Pathways
The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes has been studied . This photochemistry may be used to control the properties of the new polysaccharide derivatives .
Pharmacokinetics
The compound’s water solubility suggests it may have good bioavailability .
Result of Action
The primary result of the action of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid is the formation of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . These photoactive derivatives of cellulose can be used in the design of smart materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the light conditions can affect the photodimerization of the chromene moieties . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .
properties
IUPAC Name |
2-(4-methyl-2-oxochromen-6-yl)oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-5-12(14)18-11-4-3-9(6-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXDHEXQSUSAKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392361 |
Source
|
Record name | 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96078-22-7 |
Source
|
Record name | 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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